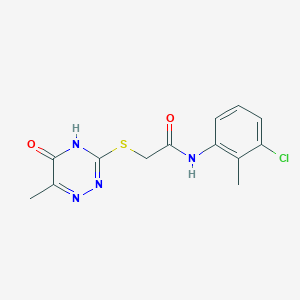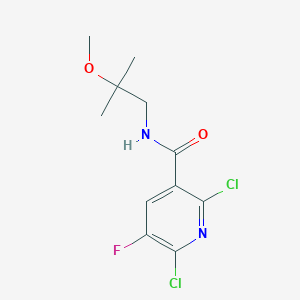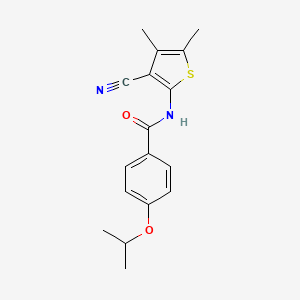
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Mécanisme D'action
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea blocks the activation and proliferation of B cells, leading to the suppression of immune responses. This mechanism of action has been shown to be effective in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have been extensively studied in preclinical models. In cancer cells, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. In animal models, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce tumor growth and metastasis. In autoimmune and inflammatory diseases, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to suppress immune responses and reduce inflammation, leading to improved disease outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, one of the limitations of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential toxicity, which requires careful dose optimization and toxicity testing before clinical use.
Orientations Futures
There are several future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the potential use of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in various diseases and to identify potential biomarkers for patient selection and response monitoring.
Méthodes De Synthèse
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 4-(Difluoromethoxy)aniline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to modulate the immune system, leading to the suppression of autoimmune responses and the attenuation of inflammatory responses.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPKIKGMLZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)


![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)
![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)
![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)


![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)
![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)
